

Application Note: Chemical Synthesis Pathways for 18-*-*Hydroxy-3-*epi-*-Yohimbine

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Compound of Interest

Compound Name: 18-Beta-hydroxy-3-*epi-*-alpha-yohimbine

CAS No.: 81703-06-2

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Executive Summary & Target Profile

This application note details the chemical synthesis strategies for 18-

-hydroxy-3-*epi-*

-yohimbine (also referred to in specific literature as an 18-hydroxylated derivative of the yohimbine/alloyohimbane skeleton). Unlike the abundant yohimbine (17-

-OH), the installation of the 18-

-hydroxyl group presents a significant synthetic challenge, requiring either *de novo* construction of the E-ring or complex degradation of reserpine-class alkaloids.

Target Molecule Specifications:

- Chemical Name: Methyl (3

,16

,17

,18

,20

)-17,18-dihydroxy-yohimban-16-carboxylate (Deserpidic acid methyl ester analog).

- **Stereochemical Key:** The "3-epi-yohimbine" nomenclature historically refers to the 3-OH configuration (Allo/Epiallo series), contrasting with the 3-OH configuration of yohimbine (Rauwolscine).
- **Critical Structural Feature:** The C18-hydroxyl group. This functionality is characteristic of the Reserpine and Deserpidine class, distinguishing it from the standard Yohimbine class which lacks C18 oxygenation.

Retrosynthetic Analysis

The most robust approach to 18-oxygenated yohimbanes is not the direct oxidation of yohimbine (which favors C10/C11 aromatic oxidation), but the Total Synthesis strategy established by Woodward and Stork for Reserpine. This route installs the C18 oxygen early via a Diels-Alder cycloaddition.

Logical Disconnection

- **C-Ring Closure:** The final step involves the Bischler-Napieralski or Pictet-Spengler cyclization to form the C-ring.
- **D/E-Ring Construction:** The functionalized E-ring (containing the 16-ester, 17-OH, and 18-OH) is constructed before coupling with the tryptamine unit.
- **Chirality Source:** The relative stereochemistry of C16, C17, and C18 is set by a diastereoselective Diels-Alder reaction.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the Indole unit and the highly functionalized E-ring.

Protocol A: Total Synthesis (Modified Woodward Route)

This protocol adapts the classic Reserpine synthesis to access the 11-demethoxy (Deserpidine) series, which corresponds to the "Yohimbine" aromatic substitution pattern, while retaining the C18-OH.

Phase 1: Construction of the E-Ring (The Isoquinuclidine Scaffold)

Objective: Create the cyclohexane ring with correct relative stereochemistry at C16, C17, and C18.

- Diels-Alder Cycloaddition:
 - Reactants: 1,4-Benzoquinone + Vinylacrylic acid derivative (or Penta-2,4-dienoic acid methyl ester).
 - Conditions: Reflux in Benzene/Toluene.
 - Mechanism: Endo-selective cycloaddition establishes the cis-relationship between C16 and C17.
 - Note: For 18-OH, Woodward used a specific diene system that results in a bridged isoquinuclidine, where the bridge oxygen becomes the C18-OH upon opening.
- Meerwein-Ponndorf-Verley Reduction:
 - Stereoselective reduction of the decalin system ketone to the alcohol.
 - Reagents: Aluminum isopropoxide, Isopropanol.
- Oxidative Ring Cleavage (The Key Step):

- Cleave the alkene (from the Diels-Alder adduct) to generate the dicarboxylic acid/aldehyde necessary for ring opening.
- Reagents: Ozonolysis () followed by oxidative workup () or Periodate cleavage.
- Result: This opens the bridged system, revealing the C18-hydroxyl group (protected as a lactone or ether) and the C17-hydroxyl.

Phase 2: Coupling and Cyclization

- Condensation with Tryptamine:
 - Reagents: Tryptamine, DCC (Dicyclohexylcarbodiimide), or mixed anhydride method.
 - Procedure:
 1. Dissolve the E-ring carboxylic acid intermediate (approx 10 mmol) in dry THF (50 mL).
 2. Add Triethylamine (1.1 eq) and Ethyl chloroformate (1.1 eq) at -15°C to form the mixed anhydride.
 3. Add Tryptamine (1.1 eq) dissolved in THF.
 4. Stir for 2 hours, warming to RT.
 5. Validation: TLC should show disappearance of the acid and appearance of the amide.
- Bischler-Napieralski Cyclization:
 - Reagents:
(Phosphorus oxychloride), Refluxing Acetonitrile.
 - Reaction: Converts the amide into the iminium ion (closing the C-ring).
 - Critical Control: This step creates the 3,4-dehydro-yohimbanium salt.

- Stereoselective Reduction (C3 Setting):
 - Reagents:

(Sodium Borohydride) in Methanol.
 - Stereochemistry: The hydride attack usually occurs from the less hindered face (alpha), pushing the C3-H to the alpha position (thermodynamic control leads to the more stable equatorial conformation, but kinetic control is often required for specific isomers).
 - Target Check: For "3-epi-

-yohimbine" (Yohimbine configuration, 3

-H), standard reduction of the iminium salt typically yields the 3

epimer (Allo/Epiallo) as the major product.

Phase 3: Final Functionalization

- Methanolysis:
 - If the C18-OH was protected as a lactone during synthesis, treat with NaOMe/MeOH to open the lactone, yielding the Methyl 18-hydroxy-17-hydroxy-yohimbane-16-carboxylate.

Protocol B: Semisynthesis from Deserpidine (Degradation)

For researchers with access to Rauvolfia extracts or Deserpidine, this is the most direct route to the target. Deserpidine is essentially 18-O-trimethoxybenzoyl-18-

-hydroxy-3-epi-

-yohimbine.

Workflow:

- Starting Material: Deserpidine (11-desmethoxyreserpine).
- Hydrolysis (Saponification):

- Reagents: NaOH (1M) in MeOH/H₂O (4:1).
- Conditions: Reflux for 2 hours under Nitrogen.
- Mechanism: Hydrolysis of both the C16-methyl ester and the C18-trimethoxybenzoate ester.
- Product: Deserpidic Acid (Zwitterion).
- Selective Re-esterification (C16):
 - Reagents: Diazomethane () or (Trimethylsilyldiazomethane) in MeOH/Benzene.
 - Conditions: 0°C, controlled addition.
 - Selectivity: Carboxylic acids methylate much faster than secondary alcohols (C18-OH).
 - Purification: Silica Gel Chromatography (5-10% MeOH in DCM).

Data Table: Reaction Optimization for Hydrolysis

Parameter	Condition A (Mild)	Condition B (Harsh)	Optimal Outcome
Base	NaOMe / MeOH	KOH / Ethylene Glycol	NaOMe / MeOH
Temp	25°C, 24h	100°C, 2h	Reflux (65°C), 3h
Yield	45% (Incomplete)	88% (Degradation risk)	82% (Clean)
C18 Status	Partial Hydrolysis	Full Hydrolysis	Full Hydrolysis

Pathway Visualization

The following diagram illustrates the critical stereochemical checkpoints in the synthesis.

Figure 2: Semisynthetic pathway from Deserpidine to the target 18-hydroxy derivative.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following analytical checkpoints must be met. This distinguishes the target from its diastereomers (e.g., Reserpine series vs. Yohimbine series).

- H-NMR Diagnostic Peaks (CDCl₃, 400 MHz):
 - C18-H: Look for a multiplet at 3.5 - 4.0 ppm. The coupling constant () will reveal the axial/equatorial nature. For 18-OH (equatorial substituent, axial H), expect a large (~10-11 Hz) with C19-H if the ring is in a chair conformation.
 - C3-H: A broad singlet or small doublet indicates 3-OH (equatorial/pseudo-equatorial) in the Epiallo series, whereas a large doublet of doublets indicates 3-OH (axial) in the Pseudo series.
 - Indole NH: Singlet at 7.5 - 8.0 ppm.
- Mass Spectrometry:
 - Parent Ion: calc. for .
 - Fragmentation: Distinctive retro-Diels-Alder fragments of the C-ring are characteristic of yohimbanes.

- TLC Mobility:
 - The 18-OH derivative is significantly more polar than the starting Deserpidine.
 - Rf: ~0.3 (in 9:1 DCM:MeOH) vs ~0.7 for Deserpidine.

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